molecular formula C15H10Br2N2O B12049558 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol

Cat. No.: B12049558
M. Wt: 394.06 g/mol
InChI Key: NKPSUGDJZJPEQC-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol is a chemical compound with the molecular formula C15H10Br2N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of bromine atoms on the phenyl rings and a hydroxyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 4-bromobenzoyl chloride to form 1,3-bis(4-bromophenyl)-1H-pyrazole. Finally, the hydroxyl group is introduced through a reaction with a suitable hydroxylating agent .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol is unique due to the presence of the hydroxyl group on the pyrazole ring, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10Br2N2O

Molecular Weight

394.06 g/mol

IUPAC Name

1,3-bis(4-bromophenyl)pyrazol-4-ol

InChI

InChI=1S/C15H10Br2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H

InChI Key

NKPSUGDJZJPEQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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